

Cypellocarpin C: A Technical Guide to its Chemical Structure, Properties, and Bioactivities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C is a naturally occurring phenolic glycoside that has garnered significant interest within the scientific community for its notable biological activities.[1] Isolated primarily from various species of the Eucalyptus genus, this compound has demonstrated promising potential as an antitumor, antiviral, and anti-inflammatory agent.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **cypellocarpin C**. Detailed experimental protocols for its isolation, chemical synthesis, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

Cypellocarpin C is characterized by a complex molecular architecture, featuring a chromone glycoside acylated with (+)-oleuropeic acid.[4] This intricate structure contributes to its unique chemical and biological properties.

The chemical identity and key physicochemical properties of **cypellocarpin C** are summarized in the tables below.

Table 1: Chemical Identification of Cypellocarpin C



Identifier	Value	
IUPAC Name	[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate[1]	
Synonyms	Camaldulenside[1]	
CAS Number	294856-66-9[1]	
Molecular Formula	C26H32O11[1]	
Molecular Weight	520.5 g/mol [1]	

Table 2: Physicochemical Properties of Cypellocarpin C

Property	Value	
Appearance	Pale pink powder	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol[4]	
Storage	Store at 2-8°C[5]	

Table 3: Spectroscopic Data for Cypellocarpin C

Spectroscopic Technique	Key Data Points	
UV (in CH₃OH)	λ _{max} 238, 255, 285, 315 nm	
IR (ATR)	$\nu_{\text{max}} \ 3313, \ 2972, \ 2918, \ 2882, \ 1705, \ 1659, \ 1619, \\ 1581 \ \text{cm}^{-1}$	
¹ H NMR (400 MHz, DMSO-d6)	δ 5.32 (d, J = 7.8 Hz, H-1'), δ 2.86 (m, H-2"'), δ 1.26 (s, C(CH ₃) ₂)[6]	
High-Resolution MS	[M-H] ⁻ at m/z 520.526 (calc. 520.523)[6]	

Biological Activities



Cypellocarpin C has been the subject of several studies investigating its therapeutic potential. The primary reported biological activities include antitumor-promoting, antiviral, and anti-inflammatory effects.

Table 4: Summary of Biological Activities of

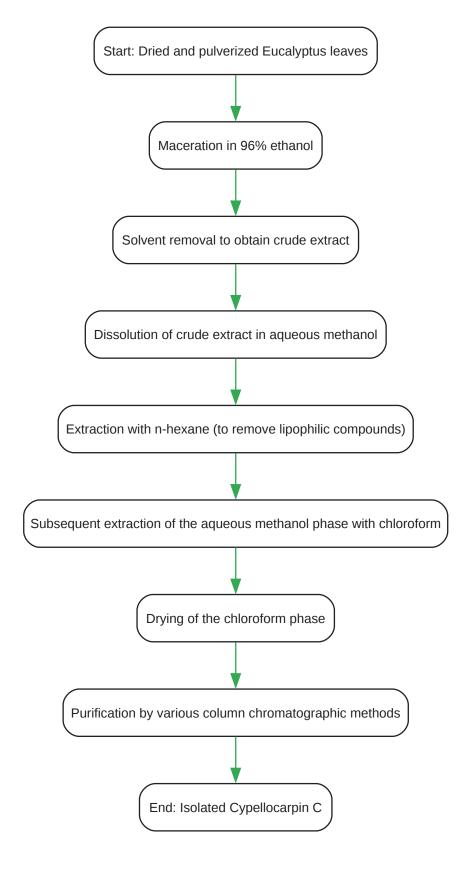
Cypellocarpin C

Activity	Assay	Key Findings
Antitumor-Promoting	Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)	Potent inhibitory activity[4]
Antiviral	Titer reduction assay using quantitative real-time PCR (qRT-PCR) against Herpes Simplex Virus 2 (HSV-2) in Vero cells	EC ₅₀ : 0.73 μg/mL (more potent than acyclovir, EC ₅₀ : 1.75 μg/mL)[3]
Anti-inflammatory	Inhibition of pro-inflammatory cytokine secretion (IL-1β and TNF-α) in LPS-stimulated macrophages	Significant reduction in cytokine secretion
Antimicrobial	Minimum Inhibitory Concentration (MIC) assays	Moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 16 μg/mL)

Experimental Protocols Isolation of Cypellocarpin C from Eucalyptus Leaves

The following protocol outlines a general procedure for the isolation of **cypellocarpin C** from the leaves of Eucalyptus species.[7]





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Caption: Workflow for the isolation of cypellocarpin C.



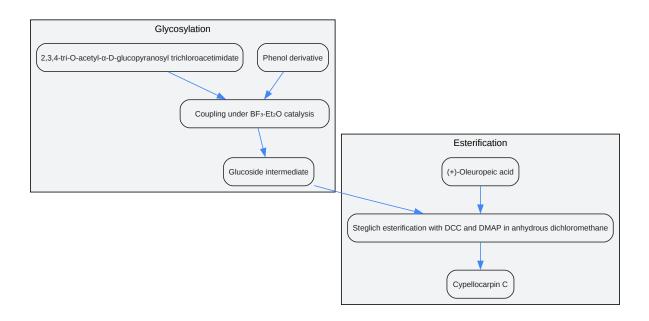
Detailed Protocol:

- Plant Material Preparation: The dried leaves of Eucalyptus cypellocarpa are pulverized into a fine powder.
- Extraction: The powdered leaves are macerated in 96% ethanol. The solvent is then removed under reduced pressure to yield a crude extract.[7]
- Solvent Partitioning: The crude extract is dissolved in aqueous methanol and first extracted with n-hexane to remove nonpolar compounds. The remaining aqueous methanol layer is then extracted with chloroform.[7]
- Purification: The chloroform extract is dried and subjected to various column chromatographic techniques to isolate cypellocarpin C.[4]

Chemical Synthesis of Cypellocarpin C

A convergent synthesis strategy has been reported for **cypellocarpin C**.[8] This involves the synthesis of a glycosyl donor and an aglycone, followed by their coupling and subsequent esterification.





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Caption: Convergent synthesis pathway for cypellocarpin C.

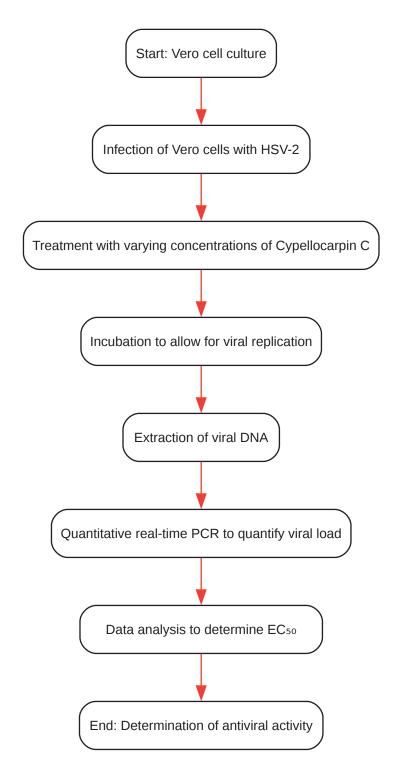
Detailed Protocol:

- Glycosylation: A phenol derivative is coupled with 2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate in the presence of BF₃·Et₂O as a catalyst to form the glycoside intermediate.
- Esterification: The resulting glucoside undergoes a Steglich esterification with (+)-oleuropeic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to yield **cypellocarpin C**.



Anti-HSV-2 Activity Assay

The antiviral activity of **cypellocarpin C** against HSV-2 can be determined using a quantitative real-time PCR (qRT-PCR) based titer reduction assay.[3]



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Caption: Workflow for the anti-HSV-2 activity assay.

Detailed Protocol:

- Cell Culture and Infection: Vero cells are cultured and subsequently infected with HSV-2.
- Treatment: The infected cells are treated with serial dilutions of cypellocarpin C. Acyclovir is
 used as a positive control.[3]
- Incubation: The treated, infected cells are incubated to allow for viral replication.
- DNA Extraction and qPCR: After incubation, the viral DNA is extracted from the cells. The amount of viral DNA is then quantified using a qRT-PCR assay targeting a specific viral gene.[9]
- Data Analysis: The concentration of cypellocarpin C that inhibits viral replication by 50% (EC₅₀) is calculated.[3]

Anti-inflammatory Activity Assay

The anti-inflammatory properties of **cypellocarpin C** can be assessed by measuring its effect on the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Detailed Protocol:

- Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with LPS to induce an inflammatory response.[11]
- Treatment: The LPS-stimulated macrophages are treated with different concentrations of cypellocarpin C.
- Incubation and Supernatant Collection: The cells are incubated, and the cell culture supernatant is collected.[11]
- Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
 [10]



 Data Analysis: The reduction in cytokine secretion in the presence of cypellocarpin C is determined.

Antitumor-Promoting Activity Assay

The antitumor-promoting activity of **cypellocarpin C** can be evaluated by its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[4]

Detailed Protocol:

- Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are used.
- Induction and Treatment: The Raji cells are treated with TPA to induce EBV-EA expression.
 Concurrently, the cells are treated with various concentrations of cypellocarpin C.[12]
- Immunofluorescence Staining: After incubation, the cells are stained using an indirect immunofluorescence assay with antibodies specific for EBV-EA.
- Microscopic Analysis: The percentage of EBV-EA-positive cells is determined by fluorescence microscopy.
- Data Analysis: The inhibitory effect of cypellocarpin C on EBV-EA activation is calculated.

Conclusion

Cypellocarpin C is a multifaceted natural product with a well-defined chemical structure and a range of promising biological activities. Its demonstrated efficacy as an antitumor-promoting, antiviral, and anti-inflammatory agent makes it a compelling candidate for further investigation in the context of drug discovery and development. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the replication and expansion of the existing body of knowledge on this intriguing molecule. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.



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